molecular formula C22H26N4O B10922251 (6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B10922251
M. Wt: 362.5 g/mol
InChI Key: PLUACDDCOXQEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE typically involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions . The reaction is often carried out in solvents such as ethanol or acetic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring followed by the construction of the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

(6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups attached to the core structure .

Scientific Research Applications

(6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-ETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit TRKs with high specificity makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

(6-ethyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H26N4O/c1-4-17-13-19(22(27)25-12-8-9-15(2)14-25)20-16(3)24-26(21(20)23-17)18-10-6-5-7-11-18/h5-7,10-11,13,15H,4,8-9,12,14H2,1-3H3

InChI Key

PLUACDDCOXQEKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N4CCCC(C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.